molecular formula C22H18N2O4S2 B2502598 N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide CAS No. 518322-30-0

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide

Cat. No.: B2502598
CAS No.: 518322-30-0
M. Wt: 438.52
InChI Key: DLQXRXICGXQBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide is a complex organic compound featuring a unique tricyclic structure fused with a thiophene sulfonyl group and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide typically involves multi-step organic synthesis. The key steps include the formation of the tricyclic core, introduction of the thiophene sulfonyl group, and coupling with the pyridine carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to specific sites, thereby modulating biological pathways. Key pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with sulfonyl and pyridine functionalities. Examples are:

  • N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(benzene-2-sulfonyl)pyridine-4-carboxamide
  • N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(furan-2-sulfonyl)pyridine-4-carboxamide

Uniqueness

The uniqueness of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-(thiophene-2-sulfonyl)pyridine-4-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the thiophene sulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c25-22(15-9-11-23-12-10-15)24(30(26,27)21-6-3-13-29-21)16-7-8-20-18(14-16)17-4-1-2-5-19(17)28-20/h3,6-14H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQXRXICGXQBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.